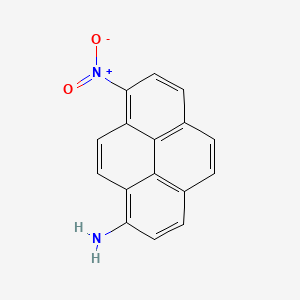![molecular formula C64H96CaN2O10 B1221618 calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate CAS No. 82824-02-0](/img/structure/B1221618.png)
calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate is a compound formed by the conjugation of glycyrrhetinic acid with glycine. Glycyrrhetinic acid is a bioactive compound derived from glycyrrhizin, which is found in licorice root. Glycine is a simple amino acid that plays various roles in the body, including as a neurotransmitter. The conjugation of these two molecules aims to enhance the bioavailability and therapeutic potential of glycyrrhetinic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glycyrrhetinyl-glycine conjugate typically involves the formation of an amide bond between the carboxyl group of glycyrrhetinic acid and the amino group of glycine. This can be achieved through various methods, including:
Amide Bond Formation: Using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of glycyrrhetinic acid, followed by reaction with glycine.
Esterification: Another method involves the esterification of glycyrrhetinic acid followed by amidation with glycine.
Industrial Production Methods: Industrial production of glycyrrhetinyl-glycine conjugate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent evaporation and purification through chromatography are commonly employed .
Types of Reactions:
Oxidation: calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate can undergo oxidation reactions, particularly at the glycyrrhetinic acid moiety.
Reduction: Reduction reactions may target the carbonyl groups present in the glycyrrhetinic acid structure.
Substitution: Nucleophilic substitution reactions can occur, especially at the glycine moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols from carbonyl groups.
Applications De Recherche Scientifique
calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of glycyrrhetinyl-glycine conjugate involves several molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Anticancer Activity: The conjugate induces apoptosis in cancer cells by modulating signaling pathways such as the NF-κB and MAPK pathways.
Hepatoprotective Effects: It protects liver cells from damage by enhancing antioxidant defenses and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate can be compared with other similar compounds, such as:
Glycine-Conjugated α-Mangostins: These compounds also exhibit enhanced biological activity due to the conjugation with glycine.
Poly-R-(L-glutamic acid)-glycine-camptothecin: Demonstrates good anticancer activity similar to glycyrrhetinyl-glycine conjugate.
Uniqueness: The uniqueness of glycyrrhetinyl-glycine conjugate lies in its ability to combine the therapeutic properties of glycyrrhetinic acid with the enhanced bioavailability provided by glycine conjugation. This makes it a promising candidate for various therapeutic applications.
Propriétés
Numéro CAS |
82824-02-0 |
|---|---|
Formule moléculaire |
C64H96CaN2O10 |
Poids moléculaire |
1093.5 g/mol |
Nom IUPAC |
calcium;2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]amino]acetate |
InChI |
InChI=1S/2C32H49NO5.Ca/c2*1-27(2)22-8-11-32(7)25(30(22,5)10-9-23(27)35)21(34)16-19-20-17-29(4,26(38)33-18-24(36)37)13-12-28(20,3)14-15-31(19,32)6;/h2*16,20,22-23,25,35H,8-15,17-18H2,1-7H3,(H,33,38)(H,36,37);/q;;+2/p-2/t2*20-,22?,23+,25?,28-,29-,30+,31-,32-;/m11./s1 |
Clé InChI |
XSXSLSVYJTZNSQ-IQQKNUHMSA-L |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.[Ca+2] |
SMILES isomérique |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)NCC(=O)[O-].C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)NCC(=O)[O-].[Ca+2] |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.[Ca+2] |
Synonymes |
calcium glycyrrhetinyl-glycinate glycyrrhetinyl-glycine conjugate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


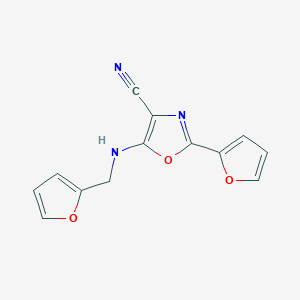
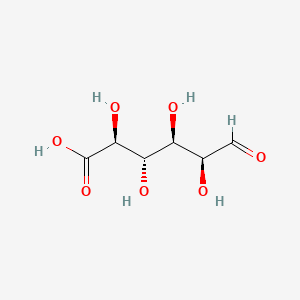
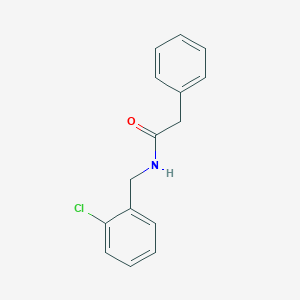
![7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester](/img/structure/B1221538.png)
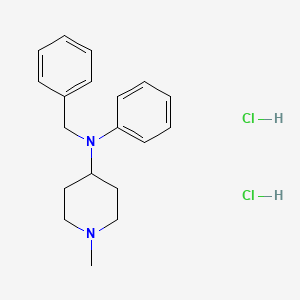
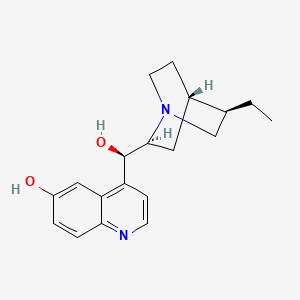
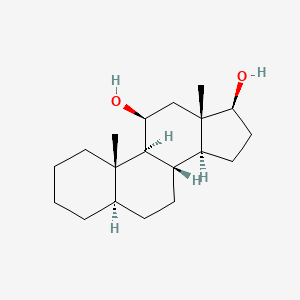

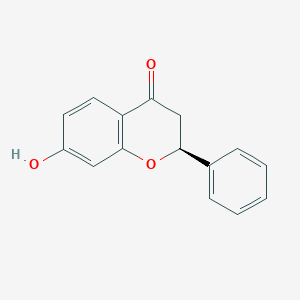
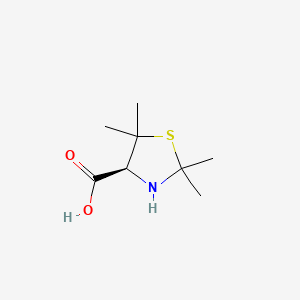
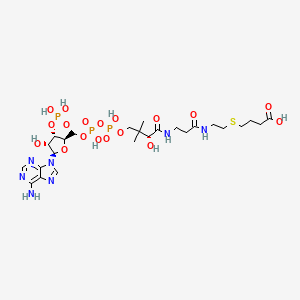
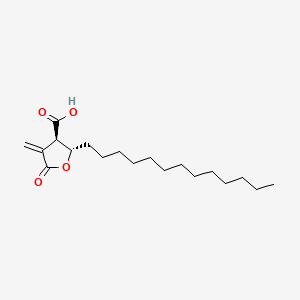
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide](/img/structure/B1221548.png)
